

Application Note: Solid-Phase Extraction Protocol for Drostanolone Enanthate from Human Plasma

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Compound of Interest

Compound Name: *Drostanolone Enanthate*

Cat. No.: *B3415291*

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Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation and purification of **Drostanolone enanthate** from human plasma samples.

Drostanolone enanthate, a long-acting anabolic androgenic steroid, requires sensitive and accurate quantification in clinical and forensic research.^{[1][2][3]} The described method utilizes a reversed-phase SPE mechanism, which is ideal for moderately polar, non-ionic compounds like steroids, ensuring high recovery and removal of endogenous interferences prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[4][5]}

Introduction

Drostanolone enanthate is a synthetic derivative of dihydrotestosterone (DHT) and is categorized as a prodrug of drostanolone.^{[1][2]} Its use as a performance-enhancing drug necessitates reliable methods for its detection in biological matrices.^[1] Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and cleaner extracts.^{[5][6]} This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for the extraction of **Drostanolone enanthate** from plasma.

Physicochemical Properties of Drostanolone Enanthate

Property	Value	Reference
Chemical Formula	C ₂₇ H ₄₄ O ₃	[1] [2]
Molecular Weight	416.6 g/mol	[1] [2]
CAS Number	13425-31-5	[1] [2]
Solubility	Slightly soluble in DMSO and Ethanol	[1]
Nature	Anabolic androgenic steroid prodrug	[1]

Experimental Protocol

This protocol is optimized for a 1 mL plasma sample. Adjust volumes proportionally for different sample sizes.

Materials and Reagents

- Human plasma (K₂EDTA)
- **Drostanolone enanthate** analytical standard
- Internal Standard (e.g., Testosterone-d3)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Zinc Sulfate, 2% solution (w/v) in water
- Ammonium hydroxide (for pH adjustment)

- Formic acid (for mobile phase)
- Reversed-phase C18 SPE cartridges (e.g., 500 mg, 3 mL)
- Vacuum manifold for SPE
- Centrifuge
- Nitrogen evaporator

Sample Pre-treatment

- Allow plasma samples to thaw to room temperature.
- In a centrifuge tube, add 1 mL of plasma.
- Spike with an appropriate amount of internal standard.
- Add 1 mL of 2% zinc sulfate solution to the plasma.[\[7\]](#)
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 4000 rpm for 10 minutes.[\[7\]](#)
- Carefully collect the supernatant for SPE.

Solid-Phase Extraction (SPE) Procedure

The following steps are to be performed using a vacuum manifold.

- Cartridge Conditioning:
 - Pass 5 mL of methanol through the C18 SPE cartridge.
 - Pass 5 mL of water through the cartridge. Do not allow the sorbent to dry.[\[4\]](#)
- Sample Loading:
 - Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

- Apply a slow, consistent vacuum to allow the sample to pass through the sorbent at a rate of approximately 1-2 mL/minute.
- **Washing:**
 - Wash the cartridge with 5 mL of water to remove polar interferences.
 - Wash the cartridge with 5 mL of 20% methanol in water to remove less-retained impurities. [7]
 - Dry the cartridge under high vacuum for 5 minutes to remove any residual aqueous solution.
- **Elution:**
 - Place clean collection tubes in the manifold.
 - Elute **Drostanolone enanthate** from the cartridge with 5 mL of methanol.[4] Some protocols may find success with acetonitrile or a mixture of acetonitrile and methanol.[7]

Post-Elution Processing

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).[7]
- Vortex for 20 seconds and transfer to an autosampler vial for injection.

Suggested LC-MS/MS Analytical Conditions

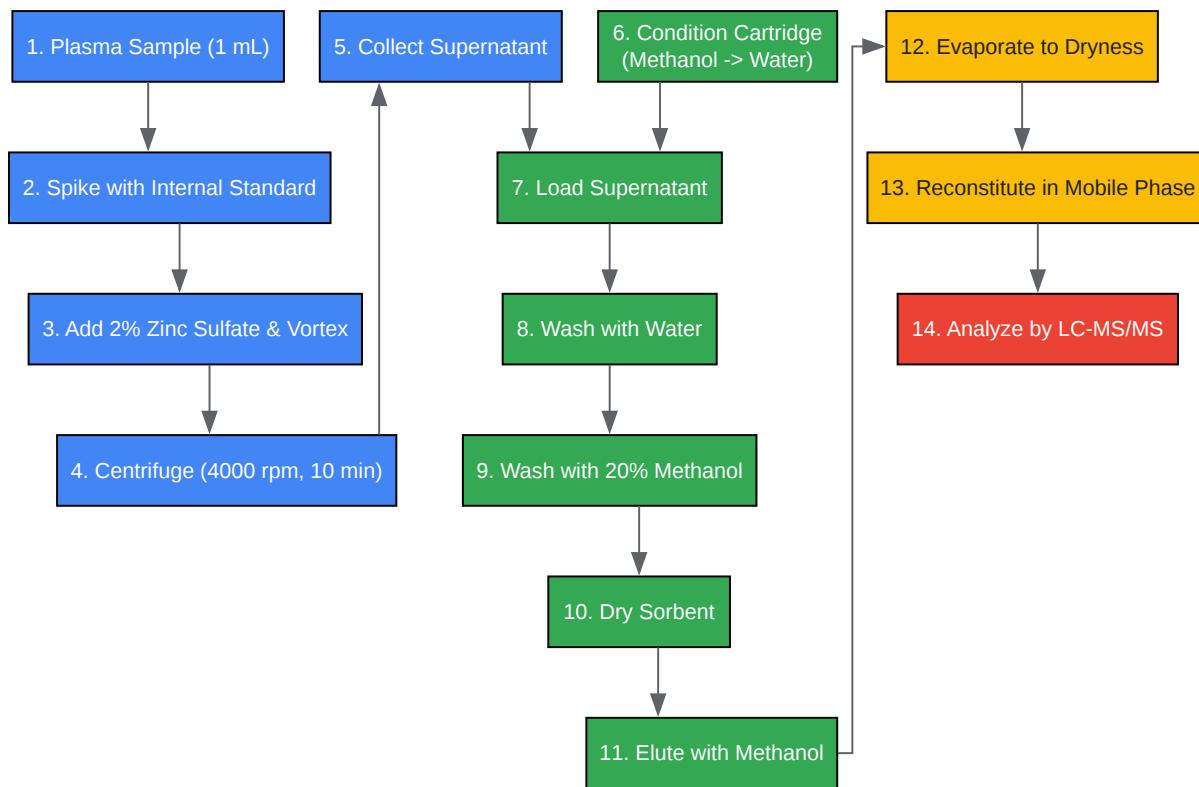
Parameter	Condition
LC System	UHPLC System
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	10 µL
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	To be determined by direct infusion of Drostanolone enanthate standard

Performance Characteristics (Typical)

The following data are representative of typical performance for SPE of anabolic steroids from plasma and should be validated in-house.

Parameter	Expected Value
Recovery	> 85% ^[8]
Limit of Detection (LOD)	0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)	0.5 - 5.0 ng/mL ^[5]
Precision (%RSD)	< 15%

Workflow Diagram



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Caption: Workflow for the solid-phase extraction of **Drostanolone enanthate** from plasma.

Conclusion

The described solid-phase extraction protocol provides a reliable and efficient method for the isolation of **Drostanolone enanthate** from human plasma. The use of a reversed-phase C18 sorbent coupled with a protein precipitation pre-treatment step ensures a clean extract, minimizing matrix effects and leading to accurate and precise quantification by LC-MS/MS. This method is suitable for high-throughput analysis in clinical and research settings.

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